4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-ethoxy-6-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-6-28-20-13-19(21-16(4)22-20)23-7-9-24(10-8-23)29(25,26)18-12-17(27-5)14(2)11-15(18)3/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXHBKBEUKNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound with potential pharmacological applications. Its unique structure, which combines a pyrimidine core with various functional groups, suggests possible interactions with biological targets that may lead to therapeutic benefits. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is C20H28N4O4S. Its structure includes:
- Ethoxy group : Enhances solubility and bioavailability.
- Piperazine moiety : Often associated with neuroactive properties.
- Sulfonyl group : May contribute to enzyme inhibition or receptor binding.
Antinociceptive Properties
Research indicates that compounds similar to 4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibit antinociceptive effects. For instance, studies on related sulfonamide derivatives have demonstrated significant analgesic activity through modulation of nociceptive pathways, potentially involving the inhibition of specific receptors such as bradykinin receptors .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in disease pathways. Notably, its structural features suggest potential activity against dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer. In vitro assays have indicated that derivatives of similar compounds can effectively inhibit DHODH, leading to reduced viral replication and cellular growth .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Compounds containing piperazine are often evaluated for their antidepressant and anxiolytic properties. Preliminary studies indicate that related compounds can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to 4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine:
- Anticancer Activity : A study demonstrated that similar sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections .
- Neuroprotective Effects : In animal models, related compounds have been shown to provide neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.
Data Summary
Scientific Research Applications
Antinociceptive Activity
Research indicates that compounds with similar structures exhibit antinociceptive properties. For instance, studies have demonstrated that derivatives can act as selective antagonists for pain receptors, potentially leading to new analgesic medications. The mechanism often involves the modulation of pain pathways through receptor inhibition or enzyme activity alteration .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Its structural components are linked to significant activity against various bacterial strains. The sulfonamide group enhances its ability to inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .
The biological activities of 4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine can be summarized as follows:
| Activity Type | Target | IC50 (µM) |
|---|---|---|
| Antibacterial | AChE Inhibition | 15.62 |
| Antimicrobial | Urease Inhibition | 0.18 |
| Enzyme Inhibition | Tyrosinase Inhibition | <10 |
Study on Anticancer Activity
Recent investigations have focused on the compound's potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. The presence of the methoxy group is believed to enhance its efficacy against specific cancer types.
Research on Enzyme Inhibition
A study examining the enzyme inhibition capabilities of this compound revealed that it effectively inhibits tyrosinase, an enzyme critical in melanin production. This property suggests potential applications in skin-related therapies, particularly for conditions like hyperpigmentation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine and pyrimidine moieties can significantly influence biological activity. The methylsulfonyl group appears to enhance binding affinity to target enzymes, potentially leading to increased potency against various biological targets .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrimidine vs. Pyridazine: The target compound and ’s derivative share a pyrimidine core, whereas ’s compound uses pyridazine.
- Substituent Effects :
- The target’s 4-ethoxy group enhances steric bulk and lipophilicity compared to the 4-methyl and 2-amine groups in ’s compound, which may influence membrane permeability and metabolic stability.
- The sulfonylpiperazine moiety in the target and ’s compound is absent in ’s derivative. This group is associated with improved solubility and binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases) .
Pharmacophore Similarities
- Both the target and ’s compound feature a 5-methoxy-2,4-dimethylphenyl sulfonyl group , suggesting shared synthetic routes or overlapping target profiles. The methoxy and methyl groups on the aryl ring may optimize π-π stacking or hydrophobic interactions in binding pockets.
- ’s 3,5-dimethylpyrazole substituent introduces additional hydrogen-bonding capacity, which could modulate selectivity compared to the target’s simpler pyrimidine substituents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Ethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine?
Answer:
A typical synthesis involves multi-step reactions, including:
- Sulfonylation of piperazine : Reacting 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., sodium methoxide in methanol) to form the sulfonyl-piperazine intermediate .
- Pyrimidine functionalization : Coupling the intermediate with a substituted pyrimidine core (e.g., 4-ethoxy-2-methyl-6-chloropyrimidine) via nucleophilic aromatic substitution. Optimize reaction time (e.g., reflux for 8–12 hours) and solvent polarity to enhance yields (reported up to 82% in analogous syntheses) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to isolate the final product.
Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Answer:
X-ray crystallography provides critical insights:
- Puckering analysis : Determine the tetrahydropyrimidine ring conformation (e.g., Cremer-Pople parameters). In related compounds, the ring adopts an E conformation with specific puckering amplitudes (e.g., 0.45–0.55 Å for flap atoms) .
- Hydrogen-bonding networks : Analyze intermolecular interactions (e.g., N–H⋯O/S bonds) using graph-set notation (e.g., C11(6)R22(8) patterns), which stabilize crystal packing .
- Torsional angles : Measure dihedral angles between the pyrimidine and aryl sulfonyl groups (e.g., ~75° in analogous structures), confirming steric and electronic effects on molecular geometry .
Basic: What analytical techniques ensure purity and structural fidelity of the compound?
Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention times should match reference standards .
- FTIR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and pyrimidine (C=N, ~1650 cm⁻¹) functional groups .
- NMR : Assign ¹H and ¹³C signals (e.g., ethoxy CH₃ at δ 1.3 ppm, piperazine N–CH₂ at δ 3.2 ppm) .
Advanced: How can computational methods optimize the compound’s bioactivity profile?
Answer:
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Molecular docking : Screen against target receptors (e.g., kinase enzymes) to identify key interactions (e.g., sulfonyl-piperazine hydrogen bonding with Asp86 in ATP-binding pockets) .
- Reaction path searching : Apply algorithms (e.g., GRRM) to simulate intermediates and transition states, reducing trial-and-error experimentation .
Basic: What safety protocols are critical during experimental handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Collect organic waste in halogen-resistant containers .
- Emergency response : For spills, adsorb with vermiculite and treat with 10% sodium bicarbonate solution .
Advanced: How can contradictory biological activity data across assays be reconciled?
Answer:
- Assay validation : Cross-check cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀) using standardized protocols .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG 400) to maintain consistent bioavailability in cell-based vs. cell-free assays .
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
Advanced: What reactor design principles enhance scalability of the synthesis?
Answer:
- Continuous flow systems : Improve heat/mass transfer for sulfonylation steps, reducing reaction time by 30–50% compared to batch processes .
- Membrane separation : Integrate nanofiltration to recover unreacted piperazine (recovery >90%) and reduce waste .
- Process control : Use real-time PAT (Process Analytical Technology) tools (e.g., inline FTIR) to monitor intermediate formation .
Basic: How does the sulfonyl-piperazine moiety influence physicochemical properties?
Answer:
- Solubility : The sulfonyl group enhances water solubility via hydrogen bonding (logP reduced by ~1.5 units compared to non-sulfonylated analogs) .
- Stability : Piperazine’s basicity (pKa ~9.5) allows salt formation (e.g., hydrochloride) to improve shelf life .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Isotope labeling : Use ¹⁴C-tracing to identify metabolic hotspots (e.g., ethoxy group O-dealkylation) .
- Prodrug design : Introduce ester moieties at the pyrimidine 2-methyl position to delay hepatic clearance .
Basic: How to validate the compound’s stability under storage conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
